molecular formula C16H12F3NO B11352703 3-[4-(Trifluoromethyl)benzyl]indoline-2-one

3-[4-(Trifluoromethyl)benzyl]indoline-2-one

Cat. No.: B11352703
M. Wt: 291.27 g/mol
InChI Key: XRYBMGWCUXYRJI-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)benzyl]indoline-2-one is a compound that belongs to the indoline family, which is a significant class of heterocyclic compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)benzyl]indoline-2-one typically involves the reaction of indoline-2-one with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)benzyl]indoline-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-[4-(Trifluoromethyl)benzyl]indoline-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]indoline-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can modulate various signaling pathways, resulting in its observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-one: The parent compound without the trifluoromethyl group.

    4-(Trifluoromethyl)benzyl chloride: A precursor used in the synthesis of the target compound.

    Trifluoromethylindoles: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

3-[4-(Trifluoromethyl)benzyl]indoline-2-one is unique due to the presence of both the indoline core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-8,13H,9H2,(H,20,21)

InChI Key

XRYBMGWCUXYRJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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